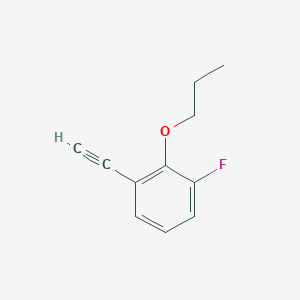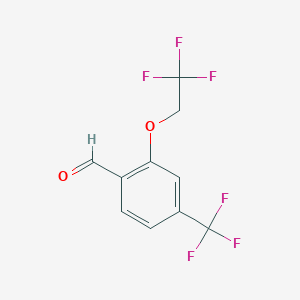
1-Ethynyl-3-fluoro-2-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-3-fluoro-2-propoxybenzene is an organic compound characterized by the presence of an ethynyl group, a fluoro substituent, and a propoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-fluoro-2-propoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 3-fluoro-2-propoxyphenylacetylene with an appropriate ethynylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper complexes may be employed to facilitate the reaction and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynyl-3-fluoro-2-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, acidic or basic conditions.
Reduction: Pd/C, hydrogen gas, mild temperatures.
Substitution: NaOMe, KCN, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Ethynyl-3-fluoro-2-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-ethynyl-3-fluoro-2-propoxybenzene depends on its specific application. In chemical reactions, the ethynyl group can participate in various addition and substitution reactions, while the fluoro and propoxy groups influence the compound’s reactivity and stability. Molecular targets and pathways involved in biological applications are subject to ongoing research and may include interactions with enzymes or receptors.
Comparación Con Compuestos Similares
1-Ethynyl-3-fluorobenzene: Lacks the propoxy group, making it less versatile in certain synthetic applications.
3-Fluoro-2-propoxybenzene: Lacks the ethynyl group, reducing its reactivity in addition reactions.
1-Ethynyl-2-propoxybenzene: Positional isomer with different reactivity and properties.
Uniqueness: 1-Ethynyl-3-fluoro-2-propoxybenzene is unique due to the combination of the ethynyl, fluoro, and propoxy groups, which confer distinct reactivity and potential applications in various fields. Its structural features make it a valuable intermediate in organic synthesis and a candidate for further research in medicinal chemistry and material science.
Propiedades
IUPAC Name |
1-ethynyl-3-fluoro-2-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-3-8-13-11-9(4-2)6-5-7-10(11)12/h2,5-7H,3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOOVUMFYWEHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1F)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














